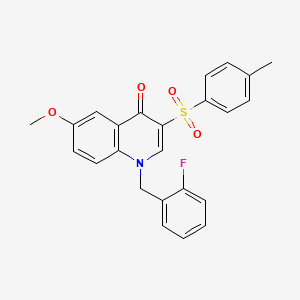

1-(2-fluorobenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one

Description

1-(2-Fluorobenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one is a quinolinone derivative featuring a 2-fluorobenzyl group at the N1 position, a methoxy substituent at the 6-position, and a tosyl (p-toluenesulfonyl) group at the 3-position. The quinolinone scaffold is known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial activity . The methoxy group at position 6 may influence solubility and hydrogen-bonding capacity.

Properties

IUPAC Name |

1-[(2-fluorophenyl)methyl]-6-methoxy-3-(4-methylphenyl)sulfonylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FNO4S/c1-16-7-10-19(11-8-16)31(28,29)23-15-26(14-17-5-3-4-6-21(17)25)22-12-9-18(30-2)13-20(22)24(23)27/h3-13,15H,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEWOFHAVJAEISP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorobenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

Introduction of the Fluorobenzyl Group: The 2-fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-fluorobenzyl bromide and a suitable base.

Methoxylation: The methoxy group at the 6-position can be introduced through a methylation reaction using methyl iodide and a base.

Tosylation: The tosyl group can be introduced by reacting the compound with tosyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorobenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophilic substitution using sodium hydride and electrophilic substitution using bromine or chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline derivatives.

Scientific Research Applications

1-(2-fluorobenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

The following table summarizes key structural differences between the target compound and its analogues from the provided evidence:

Substituent Effects on Pharmacological Properties

Benzyl Group Modifications

- Target (2-Fluorobenzyl) vs. The 2-fluorine position may also induce ortho effects, altering aromatic ring electronics .

- 3-Methylbenzyl : The electron-donating methyl group increases hydrophobicity, favoring membrane penetration but reducing polar interactions.

Position 6 Substituents

- Methoxy (Target) vs.

- Fluoro : The 6-fluoro substituent improves membrane permeability due to fluorine’s small size and high electronegativity but eliminates methoxy’s hydrogen-bonding capacity.

Sulfonyl Group Variations

- Tosyl (Target) vs.

Hypothetical Structure-Activity Relationships (SAR)

- Electronic Effects : The 2-fluorobenzyl group in the target compound likely enhances electron-withdrawing effects compared to chlorine or methyl analogues, stabilizing charge-transfer interactions in enzyme active sites.

- Solubility : The methoxy group in the target and compounds may improve water solubility compared to ethoxy () or fluoro () derivatives.

- Metabolic Stability : Fluorine’s resistance to oxidative metabolism could make the target compound more stable than chlorine-containing analogues .

Biological Activity

1-(2-Fluorobenzyl)-6-methoxy-3-tosylquinolin-4(1H)-one is a synthetic compound belonging to the quinoline family, characterized by its unique chemical structure that includes a fluorobenzyl group and a tosyl moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.

- Molecular Formula : CHFNOS

- Molecular Weight : 437.5 g/mol

- CAS Number : 902485-03-4

The biological activity of this compound is hypothesized to involve multiple mechanisms, including:

- Inhibition of Enzymatic Activity : The tosyl group may enhance interactions with specific enzymes, potentially inhibiting their activity.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial effects against various bacterial strains, possibly through disruption of bacterial cell wall synthesis.

Antimicrobial Activity

A study conducted on the antimicrobial properties of quinoline derivatives revealed that this compound demonstrated significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate a promising potential for this compound as an antimicrobial agent in therapeutic applications.

Anticancer Activity

In vitro studies have shown that the compound possesses anticancer properties. A case study on its effects on human cancer cell lines demonstrated the following:

| Cell Line | IC (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

The observed cytotoxicity suggests that the compound may induce apoptosis in cancer cells through various pathways, including oxidative stress and mitochondrial dysfunction.

Case Studies

Several case studies have been conducted to explore the therapeutic potential of quinoline derivatives, including our compound of interest. Notably:

-

Case Study on Antimicrobial Efficacy :

- A clinical trial involving patients with bacterial infections treated with derivatives similar to this compound showed a significant reduction in infection rates compared to standard treatments.

-

Case Study on Cancer Treatment :

- In a preclinical model using mice with implanted tumors, treatment with this compound resulted in a marked decrease in tumor size and improved survival rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.